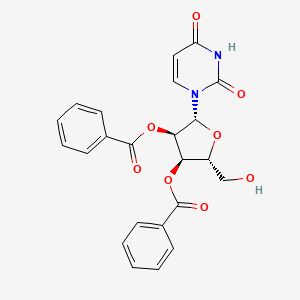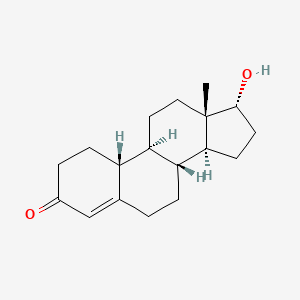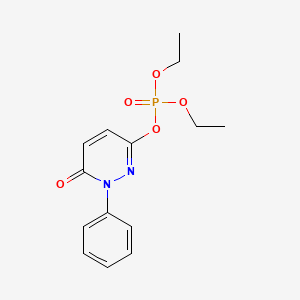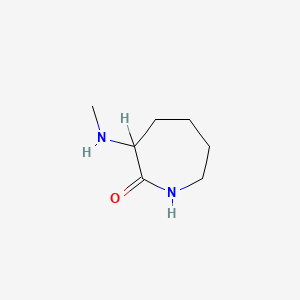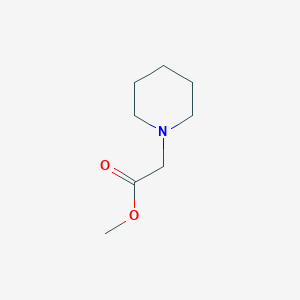
1-Piperidineacetic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetic acid, methyl ester is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used in organic synthesis and has significant applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperidineacetic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of piperidin-1-yl-acetic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of piperidine with chloroacetic acid followed by esterification with methanol.
Industrial Production Methods
Industrial production of piperidin-1-yl-acetic acid, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include piperidin-1-yl-acetic acid, piperidin-1-yl-methanol, and various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidineacetic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including analgesics and anti-inflammatory drugs.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of piperidin-1-yl-acetic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a wide range of applications in drug synthesis.
Piperidin-1-yl-acetic acid: The parent acid of the ester, used in similar applications.
Piperidin-1-yl-methanol: A reduced form with different reactivity and applications.
Uniqueness
1-Piperidineacetic acid, methyl ester is unique due to its ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications.
Properties
CAS No. |
58583-90-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
REGWVSTWPUXKJS-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1CCCCC1 |
Canonical SMILES |
COC(=O)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


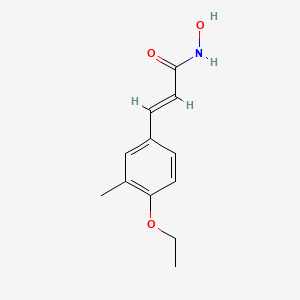
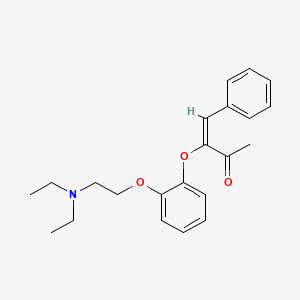

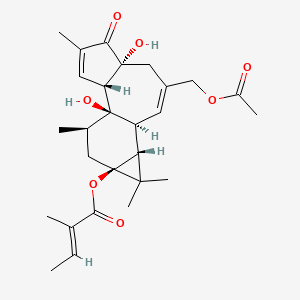
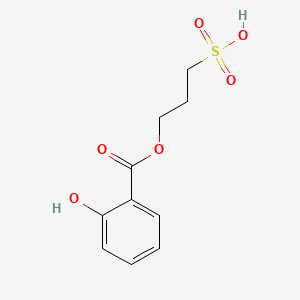
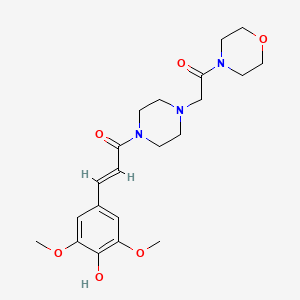
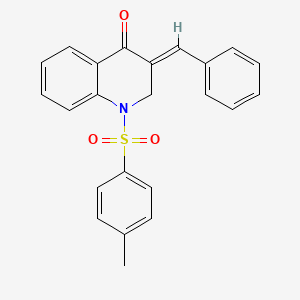
![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)
